Home > Products > Screening Compounds P68812 > 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine - 477856-23-8

7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

Catalog Number: EVT-3174370
CAS Number: 477856-23-8
Molecular Formula: C14H9ClFN3
Molecular Weight: 273.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine (Afatinib)

  • Compound Description: Afatinib (chemical name: N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine) is a medication used to treat certain types of non-small cell lung cancer. [] It is classified as a tyrosine kinase inhibitor, specifically targeting epidermal growth factor receptor (EGFR) and other related receptors. []
  • Relevance: Afatinib shares the core quinazolin-4-amine structure with 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine. Both compounds feature a chlorine atom at the 7-position of the quinazoline ring. They also both have a halogenated phenyl ring at the 4-amine position, though Afatinib has a 3-chloro-4-fluorophenyl group while the target compound has a 4-fluorophenyl group. []

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

  • Compound Description: DW-8 (chemical name: N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) is a novel 4-anilinoquinazoline analog investigated for its anticancer properties. [] Studies have shown DW-8 exhibits potent anticancer efficacy and selectivity against colorectal cancer cell lines. [] The compound induces apoptosis through cell cycle arrest at the G2 phase, activation of intrinsic apoptotic pathways, nuclear fragmentation, and increased reactive oxygen species (ROS) levels. []

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 (chemical name: N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [] It has demonstrated efficacy in preclinical rodent models of Parkinson's disease. [] VU0418506 is a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties. []
  • Relevance: The development of VU0418506 started with a picolinamide core scaffold. [] Researchers explored various amide bioisosteres, leading to the pyrazolo[4,3-b]pyridine headgroup. [] Although VU0418506 does not directly share the quinazoline core with 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, it highlights the exploration of different heterocyclic scaffolds, like quinazoline, in medicinal chemistry for developing compounds with desired biological activities. Both compounds share the N-(3-chloro-4-fluorophenyl) moiety, showcasing its potential as a pharmacophore for various biological targets.

7-Chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

  • Compound Description: This compound, 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, serves as a key intermediate in the synthesis of various C-7 substituted quinazolin-4-amine derivatives. [] These derivatives were tested for antibacterial activity against gram-positive and gram-negative bacteria. []
  • Relevance: This compound is structurally similar to 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, both sharing a 7-chloroquinazolin-4-amine core structure. [] The key difference lies in the substituent at the 4-amino position, with the related compound having a pyridin-2-ylmethyl group instead of the 4-fluorophenyl found in the target compound. [] This difference highlights the exploration of diverse amine substituents to modulate the biological activity of the quinazoline scaffold.

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

  • Compound Description: This compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (also known as EP128265 or MPI-0441138), is identified as a potent inducer of apoptosis. [] It also demonstrates potent inhibition of cell proliferation and tubulin polymerization. [] Studies show efficacy in preclinical models of human breast and prostate cancers. []
  • Relevance: This compound and 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine belong to the 4-anilinoquinazoline chemical class. [] Both compounds feature a halogen substituent at the 2-position of the quinazoline ring and an aromatic ring at the 4-amino position. [] The related compound highlights the impact of substituent variations on the quinazoline core and the aniline ring, showcasing how these changes influence the compound's biological activity and potential for therapeutic application.
Source and Classification

The compound is derived from quinazoline, a bicyclic structure that consists of a benzene ring fused to a pyrimidine ring. Quinazolines are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific structure of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine allows it to act as an EGFR inhibitor, making it a valuable agent in cancer therapy .

Synthesis Analysis

The synthesis of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with 4-fluoroaniline under acidic conditions. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the quinazoline ring. Key parameters for this synthesis include:

  • Reagents: 4-chloroanthranilic acid, 4-fluoroaniline.
  • Conditions: Acidic medium, controlled temperature.
  • Yield Optimization: Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings to enhance yield and purity .

Industrial Production Methods

In industrial applications, the synthesis may be scaled up while maintaining similar reaction conditions. Advanced techniques are utilized to ensure higher yields and purity levels, which are crucial for pharmaceutical applications .

Molecular Structure Analysis

The molecular formula for 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine is C15H12ClF N2. The structure features:

  • A quinazoline core with a chlorine atom at the 7-position.
  • A fluorophenyl group at the nitrogen atom (N) of the quinazoline.

Structural Characteristics

The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's electronic properties and biological activity. The molecular structure can be analyzed using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions with nucleophiles like amines or thiols under basic or neutral conditions .

Common Reagents

  • Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitutes: Amines, thiols.
Mechanism of Action

The primary mechanism of action for 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine involves its role as an inhibitor of EGFR tyrosine kinase.

Target and Mode of Action

Gefitinib binds to the ATP-binding site of the EGFR enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to reduced growth of cancer cells. It is particularly effective in treating non-small cell lung carcinoma that has specific mutations in the EGFR gene .

Pharmacokinetics

The pharmacokinetic profile of Gefitinib shows that it is administered orally and has a half-life conducive for once-daily dosing. It is metabolized primarily in the liver and excreted through feces .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 276.72 g/mol.
  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation .

Applications

7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine has several important applications:

  1. Medical Applications: Primarily used as an anticancer agent targeting EGFR in non-small cell lung cancer patients with specific mutations.
  2. Research Applications: Utilized as a biochemical probe in studies examining protein interactions and signaling pathways related to cancer biology.
  3. Pharmaceutical Development: Serves as a building block for synthesizing more complex quinazoline derivatives with potential therapeutic effects against various diseases .

Properties

CAS Number

477856-23-8

Product Name

7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

IUPAC Name

7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

Molecular Formula

C14H9ClFN3

Molecular Weight

273.69 g/mol

InChI

InChI=1S/C14H9ClFN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)

InChI Key

ZHJWQIRCDXSHOD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.